5-(Sec-butylthio)-4-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole
Description
Properties
IUPAC Name |
5-butan-2-ylsulfanyl-4-(4-chlorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3S3/c1-3-11(2)24-17-16(19-15(22-17)14-5-4-10-23-14)25(20,21)13-8-6-12(18)7-9-13/h4-11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMXKTZXKJHJTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=C(N=C(O1)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(Sec-butylthio)-4-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole is a complex organic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonyl group , a thiophenyl moiety , and a sec-butylthio group , contributing to its unique chemical properties. The oxazole ring is known for its role in various biological activities, including antimicrobial and anticancer effects.
Antimicrobial Activity
Research indicates that compounds similar to 5-(sec-butylthio)-4-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole exhibit significant antibacterial properties. A study evaluated the antibacterial activity of synthesized derivatives against various bacterial strains, revealing promising results in inhibiting growth, particularly against Gram-positive bacteria .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown inhibitory effects on acetylcholinesterase (AChE) and urease enzymes. These enzymes are critical in various physiological processes, including neurotransmission and urea metabolism, respectively .
Anti-inflammatory and Analgesic Properties
In vivo studies have demonstrated that related oxazole derivatives possess anti-inflammatory and analgesic activities. For instance, compounds in this class were tested using the writhing test and hot plate test in mice, indicating their potential to alleviate pain without significant toxicity .
The biological activity of 5-(sec-butylthio)-4-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole is thought to be mediated through several mechanisms:
- Binding Interactions : The sulfonyl group enhances binding affinity to biological targets such as enzymes and receptors.
- Modulation of Signaling Pathways : The compound may influence pathways involved in inflammation and pain perception.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that similar compounds can modulate ROS levels, impacting cellular signaling and apoptosis .
Case Study 1: Antibacterial Efficacy
In a study conducted by Omar et al., several oxazole derivatives were synthesized and tested for antibacterial activity. The results indicated that the presence of the sulfonamide group significantly enhanced the antibacterial properties against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing effective inhibition at low concentrations .
Case Study 2: Enzyme Inhibition
A recent investigation into enzyme inhibition highlighted the effectiveness of oxazole derivatives in inhibiting AChE. Molecular docking simulations suggested strong binding interactions between the compound and the active site of AChE, supporting its potential as a therapeutic agent for neurodegenerative diseases .
Research Findings Summary
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a pharmacophore due to its ability to interact with various biological targets. Key research areas include:
- Anticancer Activity : Studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against multiple cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma (HepG2). For instance, an MTT assay indicated that certain analogs showed IC50 values comparable to established chemotherapeutics like Doxorubicin .
- Antimicrobial Properties : The compound has been tested for antimicrobial efficacy against various strains of bacteria and fungi. Its structural components contribute to its ability to inhibit microbial growth, making it a candidate for developing new antibiotics .
Neurological Research
Recent studies suggest that this compound may possess neuroprotective properties. Research has focused on its potential as a histone deacetylase (HDAC) inhibitor, which is relevant for treating central nervous system diseases such as Alzheimer's and other neurodegenerative disorders .
Material Science
Due to its unique chemical structure, 5-(sec-butylthio)-4-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole is being explored for applications in the development of advanced materials. Its properties may be harnessed in creating polymers with enhanced thermal stability and electrical conductivity, useful in electronic applications.
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Functional Group Variations
Key Observations :
- Oxazole vs.
- Sulfonyl Group : The 4-chlorophenylsulfonyl moiety is shared across multiple compounds (e.g., 6a, 26), enhancing stability and enabling π-π stacking in biological targets .
- Thioether vs. Carbamate : The sec-butylthio group in the target compound may confer higher lipophilicity compared to carbamate-protected amines (e.g., 26), influencing bioavailability .
Physicochemical Properties
- Crystal Packing : Isostructural chloro/bromo derivatives (e.g., compounds 4 and 5) exhibit similar conformations but distinct packing due to halogen size, implying tunable solubility and melting points for the target compound .
- Tautomerism : Triazole-thione analogs (e.g., compounds 7–9) exist in thione forms, stabilized by intramolecular hydrogen bonding—a feature absent in the target oxazole but relevant for stability comparisons .
Preparation Methods
Oxazole Core Formation
The oxazole ring serves as the foundational structure for subsequent functionalization. Two primary methodologies dominate its synthesis:
Cyclocondensation of Ethyl Bromopyruvate and Urea
Ethyl bromopyruvate undergoes cyclocondensation with urea in refluxing ethanol (78–80°C, 6–8 hours), yielding methyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate as a crystalline intermediate. This reaction proceeds via nucleophilic attack of urea’s nitrogen on the α-carbon of bromopyruvate, followed by intramolecular cyclization. Yields typically range from 65–72%, with unreacted starting materials removed via recrystallization from ethanol.
Boc-Protection of the Oxazole Amine
The amino group at the 2-position is protected using di-tert-butyl dicarbonate (Boc₂O) in dimethylformamide (DMF) with 4-dimethylaminopyridine (DMAP) as a catalyst. DMAP’s nucleophilic assistance is essential, as the aryl amine exhibits poor reactivity. Reaction conditions (40°C, 12 hours) afford the Boc-protected oxazole in 85–90% yield. Saponification with 1N NaOH in methanol (35°C, 2 hours) then generates the free carboxylic acid derivative.
Table 1: Comparison of Oxazole Core Synthesis Methods
| Method | Reagents | Conditions | Yield (%) | Purification |
|---|---|---|---|---|
| Cyclocondensation | Ethyl bromopyruvate, urea | Reflux, ethanol | 65–72 | Recrystallization |
| Boc-protection | Boc₂O, DMAP, DMF | 40°C, 12 h | 85–90 | Column chromatography |
| Saponification | NaOH, MeOH | 35°C, 2 h | 92–95 | Acid-base extraction |
Introduction of the 4-chlorophenylsulfonyl group proceeds via electrophilic aromatic sulfonation.
Sulfur Trioxide Complex Mediated Sulfonation
The oxazole intermediate reacts with 4-chlorobenzenesulfonyl chloride in dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA) is added dropwise to scavenge HCl, maintaining a pH >7. The reaction is exothermic, requiring cooling to 0–5°C during reagent addition. After stirring at room temperature for 4 hours, the mixture is washed with 5% NaHCO₃ to remove residual sulfonyl chloride, yielding the sulfonated product in 78–83% purity.
Optimization of Sulfonation Efficiency
Key parameters influencing yield include:
Introduction of the Sec-Butylthio Group
Thioether formation at the 5-position employs nucleophilic aromatic substitution (SNAr).
SNAr with Sec-Butyl Mercaptan
The sulfonated oxazole reacts with sec-butyl mercaptan in dimethylacetamide (DMAc) at 60°C for 8 hours, using potassium carbonate as a base. The reaction’s success hinges on the electron-withdrawing sulfonyl group activating the oxazole ring toward nucleophilic attack. Post-reaction, the mixture is diluted with ice water, and the product is extracted into ethyl acetate (3 × 50 mL). Solvent evaporation followed by silica gel chromatography (hexane/EtOAc 4:1) isolates the final compound in 68–75% yield.
Challenges in Thioether Stability
The sec-butylthio group is prone to oxidation during storage. Stabilization strategies include:
Scalability and Industrial Considerations
Analytical Characterization
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.52 (m, 3H, thiophene), 7.68–7.75 (d, J = 8.4 Hz, 2H, chlorophenyl), 3.10–3.25 (m, 1H, SCH), 1.25–1.40 (t, J = 7.2 Hz, 3H, CH₂CH₃).
- HRMS (ESI+) : m/z calc. for C₁₇H₁₆ClNO₃S₃ [M+H]⁺: 413.95, found: 413.94.
Table 2: Key Spectroscopic Benchmarks
| Technique | Critical Peaks/Values | Structural Assignment |
|---|---|---|
| ¹H NMR | δ 7.68–7.75 (d) | 4-Chlorophenyl protons |
| IR | 1360 cm⁻¹ (SO₂ asym stretch) | Sulfonyl group |
| HRMS | 413.94 [M+H]⁺ | Molecular ion confirmation |
Q & A
Basic: What validated synthetic routes exist for 5-(Sec-butylthio)-4-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole?
Methodological Answer:
The synthesis typically involves cyclization and sulfonylation steps. A validated approach includes:
- Cyclization : Use Lawesson’s reagent to cyclize intermediates like ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate, forming the oxazole core .
- Oxidative Chlorination : Convert the intermediate sulfide to sulfonyl chloride using Cl₂ or SO₂Cl₂, followed by reaction with sec-butylthiol to introduce the thioether group .
- Validation : Monitor reaction progress via TLC and confirm purity through elemental analysis and HPLC (>95% purity).
Basic: How is the compound characterized using spectroscopic methods?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : Assign signals based on substituent effects. For example, the 4-chlorophenyl sulfonyl group shows deshielded aromatic protons (δ 7.6–8.1 ppm), while thiophen-2-yl protons resonate at δ 7.2–7.4 ppm .
- IR Spectroscopy : Confirm sulfonyl (S=O, 1350–1160 cm⁻¹) and thioether (C-S, 600–700 cm⁻¹) functional groups .
- Mass Spectrometry : Use EI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced: How can synthesis be optimized to improve yield and purity?
Methodological Answer:
Optimization strategies include:
- Solvent Selection : Use anhydrous DMF for sulfonylation to minimize side reactions .
- Catalysis : Introduce catalytic Cu(I) for thioether formation, enhancing reaction rate and yield (70% → 85%) .
- Purification : Employ gradient flash chromatography (hexane:EtOAc, 4:1 to 1:1) to separate byproducts. Recrystallization from ethanol improves purity (>99%) .
Advanced: How can contradictions in reported bioactivity data be resolved?
Methodological Answer:
Address discrepancies through:
- Standardized Assays : Use the NCI-60 cell line panel for consistent in vitro antitumor screening. Normalize data to positive controls (e.g., doxorubicin) to account for inter-lab variability .
- Dose-Response Analysis : Perform IC₅₀ comparisons across studies. Meta-analysis tools (e.g., RevMan) can identify outliers due to assay sensitivity differences .
- Mechanistic Profiling : Use kinase inhibition assays or proteomics to verify target engagement, distinguishing true activity from false positives .
Advanced: What computational methods are used to study its reactivity and binding interactions?
Methodological Answer:
- DFT Studies : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites .
- Molecular Docking : Dock the compound into targets (e.g., EGFR kinase) using AutoDock Vina. Validate poses with MD simulations (GROMACS) to assess binding stability .
- QSAR Models : Corporate substituent descriptors (e.g., Hammett σ) to predict bioactivity trends across derivatives .
Basic: What in vitro models are suitable for evaluating antitumor potential?
Methodological Answer:
- Cell Line Panels : Use the NCI-60 panel for broad-spectrum screening. Prioritize leukemia (K-562) and breast cancer (MCF-7) lines based on sulfonamide sensitivity .
- Cytotoxicity Assays : Employ MTT or SRB assays with 72-hour exposure. Include positive controls (e.g., cisplatin) and calculate IC₅₀ via nonlinear regression (GraphPad Prism) .
- Apoptosis Markers : Confirm mechanism via flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified thiophene (e.g., 3-thienyl) or sulfonyl groups (e.g., 4-fluorophenyl). Assess impact on logP (HPLC) and solubility (shake-flask method) .
- Bioisosteric Replacement : Replace sec-butylthio with cyclopentylthio to evaluate steric effects. Compare IC₅₀ shifts in MCF-7 cells .
- 3D-QSAR : Align derivatives using CoMFA/CoMSIA to generate contour maps, guiding rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
